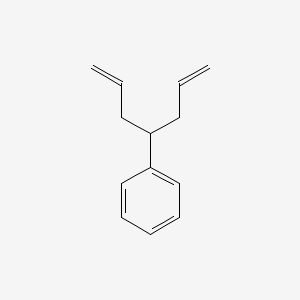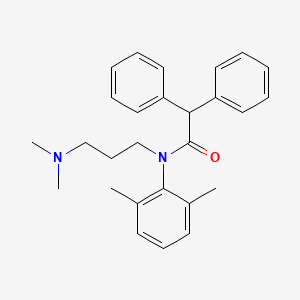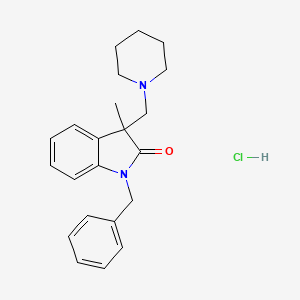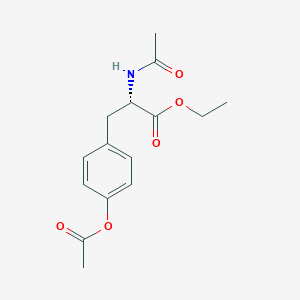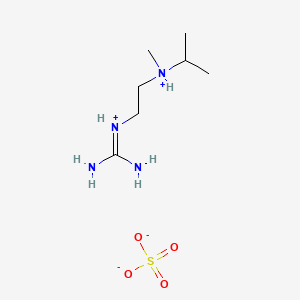![molecular formula C37H45NO9 B13735911 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine are complex organic compounds with significant applications in various fields of science and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds .
For (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, the synthesis involves the reaction of 3-propan-2-yloxybenzaldehyde with a piperidine derivative under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and amination reactions. The processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine undergoes:
Hydrogenation: This reaction can reduce double bonds within the molecule.
Halogenation: Halogen atoms can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are common reagents
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amines
Wissenschaftliche Forschungsanwendungen
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways:
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Binds to receptors in the nervous system, modulating neurotransmitter release and signal transduction
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar compounds include other esterified butanedioic acids and derivatives of benzoic acid.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Similar compounds include other piperidine derivatives and substituted phenyl compounds
Uniqueness
These compounds are unique due to their specific structural features and functional groups, which confer distinct chemical properties and biological activities. Their ability to undergo various chemical reactions and interact with biological targets makes them valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C37H45NO9 |
|---|---|
Molekulargewicht |
647.8 g/mol |
IUPAC-Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C20H18O8.C17H27NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,11,13-14H,9-10,12H2,1-5H3/t;14-,17+/m.1/s1 |
InChI-Schlüssel |
DXSZOGFCWHGGQC-DHHOVLPWSA-N |
Isomerische SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Kanonische SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


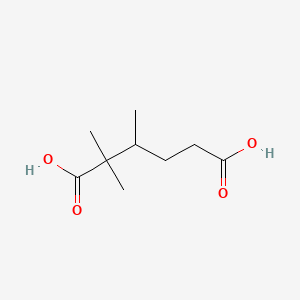

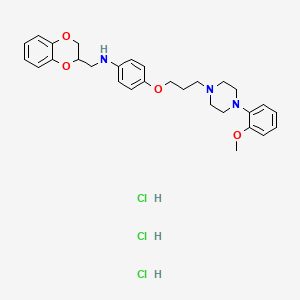

![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
